molecular formula C8H13Cl2N3O2 B2593004 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-6-carboxylic acid;dihydrochloride CAS No. 2253640-73-0

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-6-carboxylic acid;dihydrochloride

Cat. No. B2593004
CAS RN: 2253640-73-0
M. Wt: 254.11
InChI Key: UUZPSTPICLRBBU-UHFFFAOYSA-N
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Description

The compound “6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-6-carboxylic acid;dihydrochloride” is a type of aromatic heterocyclic compound . The IUPAC name of this compound is "(6,7,8,9-tetrahydro-5H-imidazo [1,2-a] [1,4]diazepin-6-yl)methanol dihydrochloride" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles and 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines with alkylating reagents leads to the formation of quaternary imidazolium salts .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code "1S/C8H13N3O.2ClH/c12-6-7-3-9-4-8-10-1-2-11(8)5-7;;/h1-2,7,9,12H,3-6H2;2*1H" .

Scientific Research Applications

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of compounds are crucial in medicine and agriculture. Researchers have explored the potential of EN300-6526689 as an antimicrobial agent. Its ability to inhibit bacterial and fungal growth could lead to novel treatments for infections and crop protection .

Neuropharmacology and GABA Receptors

Given its structural resemblance to diazepines, EN300-6526689 may interact with gamma-aminobutyric acid (GABA) receptors. These receptors play a vital role in neurotransmission and are targeted by anxiolytic and sedative drugs. Investigating the compound’s effects on GABAergic pathways could reveal new insights into neuropharmacology .

Synthetic Chemistry and Heterocyclic Compounds

As a complex heterocyclic compound, EN300-6526689 offers opportunities for synthetic chemists. Its unique ring system and functional groups make it an interesting substrate for organic synthesis. Researchers can explore novel reactions and transformations using this scaffold .

Biological Imaging and Fluorescent Probes

Fluorescent probes are essential tools for visualizing biological processes. Researchers have investigated the potential of EN300-6526689 as a fluorescent probe due to its inherent fluorescence properties. Its use in cellular imaging and tracking specific biomolecules could advance our understanding of cellular dynamics .

Drug Discovery and Target Identification

Screening libraries of compounds like EN300-6526689 against specific biological targets can lead to drug discovery. By identifying its interactions with proteins or enzymes, researchers may uncover new therapeutic avenues. High-throughput assays can assess its binding affinity and selectivity .

Materials Science and Organic Semiconductors

Organic semiconductors find applications in electronic devices, sensors, and solar cells. The unique structure of EN300-6526689 suggests potential as a building block for such materials. Researchers can explore its electronic properties and design derivatives for specific applications .

Safety and Hazards

The compound is classified under the GHS07 hazard class and has the signal word “Warning”. It has the hazard statement H319, which indicates that it causes serious eye irritation. Precautionary statements include P264, P280, P305 + P351 + P338, and P337 + P313 .

properties

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-6-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.2ClH/c12-8(13)6-3-9-4-7-10-1-2-11(7)5-6;;/h1-2,6,9H,3-5H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZPSTPICLRBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C=CN=C2CN1)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-6-carboxylic acid;dihydrochloride

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